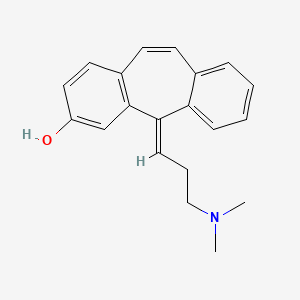

3-Hydroxy cyclobenzaprine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-HydroxyCyclobenzaprine-d6: is a deuterated analog of 3-HydroxyCyclobenzaprine, a metabolite of Cyclobenzaprine. Cyclobenzaprine is a muscle relaxant commonly used to treat muscle spasms. The deuterated form, 3-HydroxyCyclobenzaprine-d6, is often used in scientific research due to its stability and unique properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Hydroxycyclobenzaprin-d6 beinhaltet typischerweise die Deuterierung von Cyclobenzaprin, gefolgt von einer Hydroxylierung. Der Prozess beginnt mit der Einführung von Deuteriumatomen in das Cyclobenzaprinmolekül. Dies kann durch verschiedene Methoden erreicht werden, darunter katalytische Austauschreaktionen unter Verwendung von Deuteriumgas oder deuterierten Lösungsmitteln.

Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Hydroxycyclobenzaprin-d6 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von deuteriumhaltigen Quellen und Hydroxylierungsreagenzien in industrieller Qualität. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann mit Techniken wie Chromatographie und Kristallisation gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Hydroxycyclobenzaprin-d6 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen, wodurch Cyclobenzaprin-d6 gebildet wird.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen wie Halogene oder Alkylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Halogenierung kann mit Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) erreicht werden.

Hauptprodukte:

Oxidation: Bildung von 3-Ketocyclobenzaprin-d6.

Reduktion: Bildung von Cyclobenzaprin-d6.

Substitution: Bildung von halogenierten oder alkylierten Derivaten von 3-Hydroxycyclobenzaprin-d6.

Wissenschaftliche Forschungsanwendungen

3-Hydroxycyclobenzaprin-d6 wird aufgrund seiner Stabilität und einzigartigen Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Zu seinen Anwendungen gehören:

Chemie: Als Referenzstandard in der Massenspektrometrie und Kernmagnetresonanz (NMR)-Spektroskopie verwendet.

Biologie: Untersucht auf seine Stoffwechselwege und Wechselwirkungen mit biologischen Systemen.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Modellverbindung für Studien zum Arzneimittelstoffwechsel.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als stabilisotopenmarkierte Verbindung für verschiedene analytische Anwendungen eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 3-Hydroxycyclobenzaprin-d6 ähnelt dem von Cyclobenzaprin. Es wirkt als Depressivum des zentralen Nervensystems und zielt hauptsächlich auf das Hirnstamm, um die Muskelüberaktivität zu reduzieren. Die Verbindung interagiert mit Serotoninrezeptoren, insbesondere dem 5-HT2-Rezeptor, um ihre muskelrelaxierende Wirkung auszuüben. Die deuterierte Form, 3-Hydroxycyclobenzaprin-d6, bietet zusätzliche Stabilität und ermöglicht präzisere Studien ihrer Pharmakokinetik und Pharmakodynamik .

Wirkmechanismus

The mechanism of action of 3-HydroxyCyclobenzaprine-d6 is similar to that of Cyclobenzaprine. It acts as a central nervous system depressant, primarily targeting the brainstem to reduce muscle hyperactivity. The compound interacts with serotonin receptors, particularly the 5-HT2 receptor, to exert its muscle relaxant effects. The deuterated form, 3-HydroxyCyclobenzaprine-d6, provides additional stability and allows for more precise studies of its pharmacokinetics and pharmacodynamics .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Cyclobenzaprin: Die Ausgangssubstanz, die als Muskelrelaxans eingesetzt wird.

3-Hydroxycyclobenzaprin: Das nicht-deuterierte Analogon.

N-Desmethylcyclobenzaprin: Ein Metabolit von Cyclobenzaprin mit ähnlichen Eigenschaften.

Cyclobenzaprin-N-oxid: Ein weiterer Metabolit mit unterschiedlichen chemischen Eigenschaften.

Einzigartigkeit: Die deuterierte Form zeigt auch unterschiedliche pharmakokinetische Eigenschaften, was sie für Forschungsanwendungen wertvoll macht .

Eigenschaften

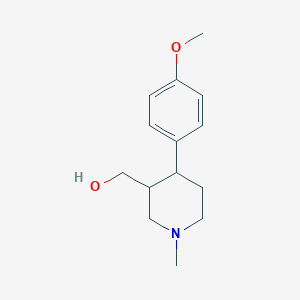

Molekularformel |

C20H21NO |

|---|---|

Molekulargewicht |

291.4 g/mol |

IUPAC-Name |

(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol |

InChI |

InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8+ |

InChI-Schlüssel |

UHLPYBQGKLHIFK-UFWORHAWSA-N |

Isomerische SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |

Kanonische SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)

![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)

![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)

![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)

![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)